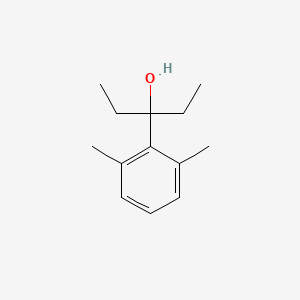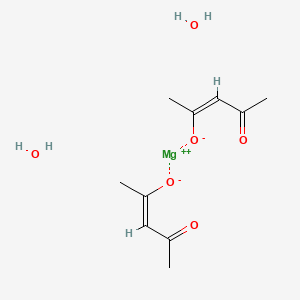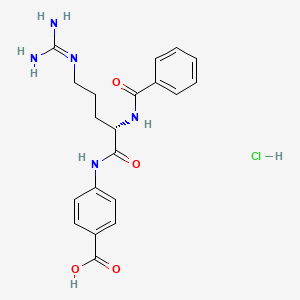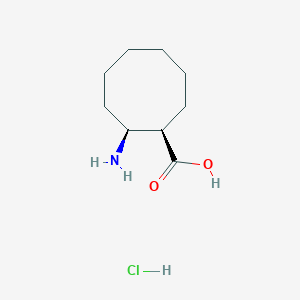
3-(2,6-Dimethylphenyl)-3-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)-3-pentanol, also known as 2,6-dimethylphenyl-3-pentanol, is an organic compound that is composed of an alcohol group with a phenyl group attached to the primary carbon. It is a colorless liquid with a boiling point of 173–174 °C and a molecular weight of 148.23 g/mol. This compound is used in a variety of applications, including organic synthesis and in the production of pharmaceuticals.
Wirkmechanismus
3-(2,6-Dimethylphenyl)-3-pentanol acts as an inhibitor of certain enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase. It also acts as an inhibitor of certain metabolic pathways, such as the pentose phosphate pathway and the glycolysis pathway.
Biochemical and Physiological Effects
3-(2,6-Dimethylphenyl)-3-pentanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase. It also has been shown to inhibit certain metabolic pathways, such as the pentose phosphate pathway and the glycolysis pathway. In addition, this compound has been shown to have an inhibitory effect on the production of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,6-Dimethylphenyl)-3-pentanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, this compound is relatively non-toxic and has been shown to be relatively stable under a variety of conditions. The main limitation of this compound is that it is not very soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.
Zukünftige Richtungen
The future directions for the use of 3-(2,6-Dimethylphenyl)-3-pentanol in scientific research include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential use of this compound in the synthesis of new drugs, as well as its potential use as an inhibitor of certain metabolic pathways. Finally, further research could be done to explore the potential use of this compound in the development of new and improved laboratory techniques.
Synthesemethoden
3-(2,6-Dimethylphenyl)-3-pentanol is synthesized by the reaction of 3-(2,6-Dimethylphenyl)-3-pentanolphenol with pentan-2-ol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 100-120 °C for a period of 2-3 hours. The resulting product is a colorless liquid with a boiling point of 173-174 °C.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylphenyl)-3-pentanol is used in a variety of scientific research applications, such as the synthesis of other compounds, the development of new drugs, and the study of biochemical and physiological processes. In particular, this compound has been used in the study of the effects of alcohols on enzymes, as well as their effects on various metabolic pathways.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-10(3)8-7-9-11(12)4/h7-9,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXANORYVBWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)
![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)

